1-(3-fluoro-2-nitrophenyl)-1H-pyrazole
Description
Properties
CAS No. |
1250276-77-7 |
|---|---|
Molecular Formula |
C9H6FN3O2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the molecular structure of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole by mapping the chemical environments of its constituent protons and carbon atoms.
¹H NMR for Proton Assignment and Molecular Architecture
The ¹H NMR spectrum of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons on both the pyrazole (B372694) and the fluoronitrophenyl rings. The chemical shifts (δ) of these protons are influenced by their electronic environment, including the effects of the electronegative fluorine and nitro groups, as well as the aromaticity of the pyrazole ring.
The protons of the pyrazole ring typically appear as distinct multiplets. The proton at position 5 of the pyrazole ring (H-5) is expected to be a doublet. In related 1-arylpyrazoles, this signal often appears around 8.43 ppm. nih.gov The protons at positions 3 and 4 (H-3 and H-4) will also show characteristic splitting patterns due to coupling with each other.
The protons on the 3-fluoro-2-nitrophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom will generally shift these aromatic protons to a lower field (higher ppm values).
Expected ¹H NMR Data for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyrazole H-3 | ~7.7-8.0 | Doublet |
| Pyrazole H-4 | ~6.5-6.8 | Triplet |
| Pyrazole H-5 | ~8.4 | Doublet |
| Phenyl H-4' | ~7.6-7.9 | Multiplet |
| Phenyl H-5' | ~7.3-7.6 | Multiplet |
| Phenyl H-6' | ~7.8-8.1 | Multiplet |
Note: The expected values are based on general principles and data from similar compounds. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
The carbon atoms of the pyrazole ring will have characteristic chemical shifts. The carbon atom attached to the nitrogen (C-5) in similar structures has been observed as a doublet with a coupling constant (J) of around 10 Hz due to coupling with the fluorine atom on the phenyl ring. nih.gov The other pyrazole carbons (C-3 and C-4) will also have predictable shifts.
The carbons of the 3-fluoro-2-nitrophenyl ring will show signals in the aromatic region, with their exact positions influenced by the substituents. The carbon atom bonded to the fluorine (C-3') will exhibit a large coupling constant (¹JCF), which is a characteristic feature. The carbon attached to the nitro group (C-2') will also be significantly deshielded.
Expected ¹³C NMR Data for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~140-145 |
| Pyrazole C-4 | ~105-110 |
| Pyrazole C-5 | ~130-135 |
| Phenyl C-1' | ~135-140 |
| Phenyl C-2' | ~148-153 |
| Phenyl C-3' | ~155-160 (with large C-F coupling) |
| Phenyl C-4' | ~120-125 |
| Phenyl C-5' | ~125-130 |
| Phenyl C-6' | ~115-120 |
Note: The expected values are based on general principles and data from similar compounds. Actual experimental values may vary.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range couplings between protons and carbons, which helps to piece together the entire molecular structure, confirming the attachment of the 3-fluoro-2-nitrophenyl group to the N-1 position of the pyrazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole will display characteristic absorption bands corresponding to the various functional groups. The synthesis of pyrazole derivatives often shows a characteristic -NH stretching vibration around 3250 cm⁻¹ in the starting materials, which would be absent in the final N-substituted product. d-nb.info
Key expected IR absorption bands include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N stretching: These will appear in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
C-F stretching: A strong absorption band in the region of 1000-1400 cm⁻¹ is indicative of the carbon-fluorine bond.
C-N stretching: This will be observed in the fingerprint region.
Expected IR Data for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | >3000 |
| N-O asymmetric stretch | 1530-1550 |
| C=C/C=N stretch | 1400-1600 |
| N-O symmetric stretch | 1340-1360 |
| C-F stretch | 1000-1400 |
Note: The expected values are based on general principles and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation patterns.
Determination of Molecular Mass and Fragmentation Patterns
While direct experimental mass spectrometry data for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is not extensively detailed in publicly available literature, the fragmentation behavior can be predicted based on the analysis of similar structures. For related nitrophenyl-pyrazole compounds, the molecular ion peak ([M]⁺) is typically observed, confirming the molecular mass. The fragmentation of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole under electron impact would likely involve characteristic cleavages. These include the loss of the nitro group (NO₂) as a neutral fragment, leading to a significant [M-NO₂]⁺ ion. Further fragmentation could involve the cleavage of the pyrazole ring and the bond connecting the phenyl and pyrazole rings. The presence of the fluorine atom would also influence the fragmentation, potentially leading to fragments containing fluorine.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole (C₉H₆FN₃O₂), HRMS would be critical in confirming its molecular formula. The exact mass can be calculated and then compared with the experimentally measured mass to a high degree of precision (typically within a few parts per million). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous identification.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides insights into the electronic structure and photophysical properties of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrazole ring and the nitrophenyl group are both chromophores that contribute to the absorption profile. The presence of the nitro group, a strong electron-withdrawing group, and the phenyl and pyrazole rings, which constitute a conjugated system, would likely result in absorption maxima in the UV region. The specific wavelengths of maximum absorption (λmax) would be influenced by the solvent polarity.
| Compound | Predicted λmax (nm) | Electronic Transition |
| 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole | ~250-350 | π → π* and n → π* |
Note: This is a predicted range based on similar structures, as specific experimental data is not available.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for verifying the empirical formula and purity of a synthesized compound.
For the compound 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, elemental analysis was performed to confirm its composition alongside spectroscopic methods. researchgate.netnih.gov The experimentally determined percentages of C, H, and N would be compared to the theoretically calculated values for the molecular formula C₉H₆FN₃O₂.
| Element | Theoretical Mass % (for C₉H₆FN₃O₂) | Experimental Mass % |
|---|---|---|
| Carbon (C) | 51.68 | Data not available |
| Hydrogen (H) | 2.89 | Data not available |
| Nitrogen (N) | 20.09 | Data not available |
A close correlation between the experimental and theoretical values would confirm the elemental composition of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole.
Computational and Theoretical Investigations of 1 3 Fluoro 2 Nitrophenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
No specific studies detailing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or conformational analysis for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole were found. Such an analysis would typically determine the most stable three-dimensional arrangement of the atoms and the rotational barriers between different conformers.
Quantitative values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, are not available in the surveyed literature. This information is crucial for understanding the molecule's electronic properties and chemical reactivity.
While MEP analysis is a common computational tool for predicting reactive sites, no MEP maps or associated electrostatic potential values for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole have been published.
There are no available NBO analysis results that would describe the donor-acceptor interactions, charge transfers, and hyperconjugative interactions within the 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole molecule.
A theoretical prediction of the infrared or Raman vibrational frequencies for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, which would aid in its spectroscopic characterization, could not be located in the literature.
No TD-DFT studies have been published that detail the electronic excitation energies, oscillator strengths, or predicted UV-Vis absorption spectra for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole.
Lack of Specific Research Data for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole
A thorough search of scientific databases and literature has revealed no specific published crystallographic studies that include a Hirshfeld surface analysis for the compound 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole .
While the principles of Hirshfeld surface analysis are well-established for characterizing intermolecular interactions in molecular crystals, the application of this method and the resulting quantitative data, such as interaction percentages and fingerprint plots, are unique to the specific crystal structure of a given compound.
However, without experimental crystallographic data for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole , it is not possible to generate a scientifically accurate and detailed discussion of its specific intermolecular interactions as determined by Hirshfeld surface analysis. The creation of data tables listing the percentages of different intermolecular contacts is contingent upon the availability of a solved crystal structure and its subsequent computational analysis.
Therefore, the requested section on the computational and theoretical investigations of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole , specifically focusing on Hirshfeld surface analysis, cannot be provided at this time due to the absence of the necessary underlying research findings in the available scientific literature.
Chemical Reactivity and Derivatization Strategies
Reactivity of Nitro and Fluoro Substituents
The fluoronitrophenyl moiety is the primary site for reactivity involving nucleophilic attack and reduction, owing to the strong electron-withdrawing nature of its substituents.
The 3-fluoro-2-nitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr). This is because the nitro group, being a powerful electron-withdrawing group, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
The position of the nitro group ortho to the fluorine atom is particularly effective in stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The fluorine atom itself is an excellent leaving group in SNAr reactions. Consequently, various nucleophiles can displace the fluoride (B91410) ion to yield a range of substituted 2-nitrophenyl-1H-pyrazole derivatives.
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-(3-methoxy-2-nitrophenyl)-1H-pyrazole |
| Amine | Ammonia (NH₃) or primary/secondary amines | 1-(3-amino-2-nitrophenyl)-1H-pyrazole derivatives |
| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(3-(phenylthio)-2-nitrophenyl)-1H-pyrazole |
| Azide (B81097) | Sodium azide (NaN₃) | 1-(3-azido-2-nitrophenyl)-1H-pyrazole |
Table 1. Examples of Nucleophilic Aromatic Substitution Reactions.
The rate of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature.
The nitro group on the phenyl ring can be readily reduced to an amino group, a key transformation that opens up a vast array of further derivatization possibilities, such as diazotization followed by Sandmeyer reactions or amide bond formation. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.org
Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method. commonorganicchemistry.com However, for substrates where catalytic hydrogenation might be problematic (for instance, due to the presence of other reducible groups), other reagents such as metals in acidic media (e.g., iron, tin, or zinc) or tin(II) chloride are effective alternatives. commonorganicchemistry.comscispace.com
| Reagent | Typical Conditions | Notes |
| H₂/Pd/C | H₂ gas, Palladium on carbon, solvent (e.g., Ethanol (B145695), Ethyl acetate) | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |
| Fe/HCl or Fe/NH₄Cl | Iron powder in the presence of an acid or ammonium (B1175870) chloride | A classic and cost-effective method. scispace.com |
| SnCl₂·2H₂O | Tin(II) chloride dihydrate in a solvent like ethanol or ethyl acetate | A mild reducing agent, often used for its chemoselectivity. commonorganicchemistry.com |
| Zn/CH₃COOH | Zinc dust in acetic acid | A mild method suitable for molecules with acid-sensitive groups. commonorganicchemistry.com |
Table 2. Common Reagents for the Reduction of Aromatic Nitro Groups.
The resulting 3-fluoro-2-aminophenyl)-1H-pyrazole is a versatile intermediate for creating more complex molecular architectures.
Reactions Involving the Pyrazole (B372694) Ring System
While the fluoronitrophenyl group is highly reactive, the pyrazole ring itself can also undergo several important chemical transformations.
The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. Due to the directing effects of the two nitrogen atoms, these substitutions preferentially occur at the C4 position. rrbdavc.orgnih.gov However, the electron-withdrawing 3-fluoro-2-nitrophenyl substituent at the N1 position deactivates the pyrazole ring towards electrophilic attack. Despite this deactivation, reactions can often be carried out under forcing conditions. Common electrophilic substitution reactions include:
Halogenation: Bromination or chlorination at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group at C4 can be accomplished with a mixture of nitric and sulfuric acids, although the conditions must be carefully controlled to avoid undesired side reactions.
Sulfonation: Reaction with fuming sulfuric acid can lead to the corresponding sulfonic acid at the C4 position.
Direct modification at the N1 position of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is generally not a feasible strategy for derivatization. The bond between the pyrazole nitrogen and the phenyl carbon is a robust N-aryl bond, and its cleavage would require harsh conditions that would likely degrade other parts of the molecule.
Instead, derivatization strategies focusing on variations at this position typically involve the synthesis of new pyrazole analogues from the ground up. This is commonly achieved through the Knorr pyrazole synthesis or similar methods, which involve the condensation of a substituted hydrazine (B178648) (in this case, various substituted phenylhydrazines) with a 1,3-dicarbonyl compound. wikipedia.org This allows for the introduction of a wide variety of substituents at the N1 position.
The C4 position of the pyrazole ring is the most accessible site for substitution and subsequent functionalization. rrbdavc.org As mentioned, halogenation at C4 provides a valuable synthetic handle. For instance, a 4-bromo-1-(3-fluoro-2-nitrophenyl)-1H-pyrazole derivative can be used in a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
Furthermore, the C4 position of some pyrazole systems can be susceptible to nucleophilic attack, particularly if the ring is further activated by electron-withdrawing groups at other positions. This reactivity can be exploited to introduce a range of substituents at this position.
Functional Group Transformations on Side Chains
While the parent molecule, 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, does not inherently possess aldehyde or ketone side chains, the introduction of such carbonyl moieties represents a key strategy for further molecular elaboration. These groups can be installed through various synthetic methods, such as the Vilsmeier-Haack reaction to introduce a formyl group at the C4 position of the pyrazole ring, or through functionalization of the phenyl ring. Once in place, these carbonyl groups open up a vast array of possibilities for constructing more complex molecular architectures.
The introduction of an aldehyde or ketone functionality onto the 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole scaffold would enable a variety of condensation reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, a hypothetical formyl derivative could readily undergo reactions with active methylene (B1212753) compounds, amines, and hydrazines to yield a diverse range of derivatives.
Common condensation reactions applicable to an aldehyde derivative of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole would include:
Knoevenagel Condensation: Reaction with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, would lead to the formation of electron-deficient alkenes. These products are valuable intermediates for further transformations.
Wittig Reaction: The reaction with phosphorus ylides provides a highly versatile and stereoselective method for the synthesis of various substituted alkenes.
Schiff Base Formation: Condensation with primary amines would yield imines (Schiff bases), which are important for the synthesis of various heterocyclic systems and as ligands in coordination chemistry.
Hydrazone and Oxime Formation: Reaction with hydrazine or hydroxylamine (B1172632) derivatives would produce the corresponding hydrazones and oximes, which can serve as precursors for further cyclization reactions or be used to characterize the carbonyl compound.
The following table illustrates potential condensation reactions of a hypothetical aldehyde derivative:
| Reagent | Reaction Type | Product Type |
| Malononitrile | Knoevenagel | Dicyanovinyl pyrazole |
| Diethyl malonate | Knoevenagel | Diethyl pyrazolylidenemalonate |
| Triphenylphosphonium ylide | Wittig | Styryl-pyrazole derivative |
| Aniline | Schiff Base Formation | N-phenyliminomethyl-pyrazole |
| Hydrazine hydrate (B1144303) | Hydrazone Formation | Pyrazolyl-carbaldehyde hydrazone |
A carbonyl group on the 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole framework would be susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents and the creation of new stereocenters. Furthermore, the reduction of the carbonyl group can provide access to valuable alcohol and hydrocarbon derivatives.
Key nucleophilic addition and reduction reactions include:
Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) to an aldehyde or ketone would result in the formation of secondary or tertiary alcohols, respectively. This is a powerful method for creating new carbon-carbon bonds.
Cyanohydrin Formation: The addition of cyanide, typically from a source like trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide, would yield a cyanohydrin. This introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Reduction to Alcohols: The carbonyl group can be readily reduced to the corresponding alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this transformation, offering good to excellent yields.
Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the carbonyl group can be converted directly into an amine.
Wolff-Kishner or Clemmensen Reduction: For the complete removal of the carbonyl oxygen to form a methylene group, the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction can be utilized.
The table below summarizes some of these transformations on a hypothetical ketone derivative:
| Reagent | Reaction Type | Product Type |
| Methylmagnesium bromide | Grignard Reaction | Tertiary alcohol |
| Sodium borohydride | Reduction | Secondary alcohol |
| Benzylamine, NaBH3CN | Reductive Amination | Secondary amine |
| Hydrazine, KOH | Wolff-Kishner Reduction | Alkyl pyrazole |
Regioselectivity and Stereoselectivity in Reactions
The regioselectivity and stereoselectivity of reactions involving 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole are dictated by the electronic and steric effects of the substituents on both the pyrazole and the phenyl rings.
Regioselectivity:
The pyrazole ring itself has distinct electronic properties. The N1 nitrogen is pyrrole-like and generally non-basic, while the N2 nitrogen is pyridine-like and possesses a basic lone pair of electrons. chemicalbook.com Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. pharmaguideline.com
On the phenyl ring, the nitro group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The fluorine atom is also electron-withdrawing via induction but can be a weak ortho-para director due to its lone pairs. The combined effect of the 2-nitro and 3-fluoro substituents would strongly deactivate the ring towards electrophilic attack and direct any incoming electrophiles to the C5 position.
In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the nitro group would activate the phenyl ring, particularly at the positions ortho and para to it. Therefore, the fluorine atom at the C3 position could potentially be displaced by a strong nucleophile.
Studies on the synthesis of substituted pyrazoles have shown that the choice of solvent can significantly influence regioselectivity. For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-dicarbonyls and hydrazines. conicet.gov.aracs.org Similarly, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can improve regioselectivity in the synthesis of 1-aryl-pyrazoles. organic-chemistry.org
Stereoselectivity:
The stereochemical outcome of reactions, particularly nucleophilic additions to a carbonyl group on a side chain, would be influenced by the steric bulk of the pyrazole and the substituted phenyl ring. For instance, the approach of a nucleophile to a carbonyl at the C4 position of the pyrazole might be hindered by the adjacent 1-(3-fluoro-2-nitrophenyl) group.
In cases where a new chiral center is formed, the use of chiral catalysts or auxiliaries would be necessary to achieve high levels of stereoselectivity. The development of regio- and stereoselective switchable synthesis of N-carbonylvinylated pyrazoles has been achieved using silver carbonate to control the E/Z geometry of the product. nih.gov This highlights the potential for controlling stereochemistry in derivatization reactions of pyrazole systems.
Investigation of Biological Activity and Mechanistic Insights Excluding Clinical Studies
In Vitro and In Silico Screening Methodologies
The exploration of pyrazole (B372694) derivatives, including compounds analogous to 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, frequently employs a combination of computational (in silico) and laboratory-based (in vitro) screening methods to identify and characterize their biological potential.
In silico screening has become an essential first step in drug discovery. Virtual screening and molecular docking are common techniques used to predict the binding affinity of pyrazole derivatives to specific biological targets. For instance, in silico studies have been used to predict the potential of pyrazole compounds as inhibitors of fungal 14-alpha demethylase and S. aureus DNA gyrase. nih.gov These computational models help in prioritizing compounds for synthesis and further biological testing. nih.gov ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical in silico tool used to assess the drug-like properties of these compounds early in the discovery process. nih.gov
Following in silico predictions, in vitro screening is conducted to validate the biological activity. For antimicrobial assessment, the agar (B569324) cup method and filter paper disc methods are commonly used to determine the zone of inhibition against various bacterial and fungal strains. researchgate.net The minimum inhibitory concentration (MIC) is then determined to quantify the potency of the compounds. nih.govnih.gov For anticancer activity, in vitro assays against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI), are employed to determine the cytotoxic effects, often reported as IC50 values (the concentration required to inhibit the growth of 50% of cells). researchgate.netresearchgate.net
Mechanistic Studies of Antimicrobial Activity
Research into pyrazole derivatives has revealed multiple mechanisms through which they exert their antimicrobial effects.
Antibacterial Mechanisms of Action
Studies on various pyrazole analogs suggest that their antibacterial action can be attributed to several mechanisms. One prominent mechanism is the inhibition of bacterial type II topoisomerases, such as DNA gyrase. nih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. nih.gov Some pyrazole-containing compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria through this pathway. nih.gov Another identified mechanism is the disruption of the bacterial cell wall, leading to the leakage of cytosolic content and subsequent cell lysis. nih.gov Furthermore, some pyrazole derivatives have been found to interfere with multiple pathways simultaneously, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov
Antifungal Mechanisms of Action
The antifungal activity of pyrazole derivatives is also multifaceted. A key mechanism is the disruption of the fungal cell membrane. researchgate.net For some compounds, this is achieved by interfering with the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net The inhibition of the enzyme 14-alpha demethylase, crucial for ergosterol synthesis, has been a target for many azole antifungals, and in silico studies suggest that pyrazole derivatives may also act via this mechanism. nih.gov Scanning electron microscopy studies have visually confirmed that some pyrazole compounds can cause damage to the mycelial structure of fungi. researchgate.net
Structure-Activity Relationship (SAR) Investigations for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyrazole derivatives. These studies have highlighted the importance of the substituents on both the pyrazole ring and the associated phenyl rings.
For antibacterial activity, the presence of electron-withdrawing groups such as chloro, bromo, fluoro, and nitro at various positions on the phenyl rings has been shown to enhance the activity. nih.gov Conversely, the presence of electron-donating groups like methyl and methoxy (B1213986) has been reported to reduce antibacterial efficacy. nih.gov The specific positioning of these substituents is also critical; for example, an ortho-fluoro or cyano substitution on a benzene (B151609) ring has been found to lead to better inhibitory activity in some series. nih.gov
In the context of antifungal activity, SAR studies have revealed that the nature of the substituent at the 1-position of the pyrazole ring is important. researchgate.net For instance, a phenyl group at this position has been identified as a key feature for activity. researchgate.net Additionally, modifications at other positions of the pyrazole ring and the attached aryl groups significantly influence the antifungal spectrum and potency. nih.gov
Table 1: Summary of Antimicrobial Activity for Selected Pyrazole Derivatives
| Compound Type | Organism(s) | Observed Activity/Mechanism |
| Naphthyl-substituted pyrazole-hydrazones | S. aureus, A. baumannii | Disruption of the bacterial cell wall. nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | Potent inhibition, with MIC values as low as 1 µg/ml. nih.gov |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | G. zeae, B. dothidea, F. prolifeatum, F. oxysporum | Disruption of the fungal cell membrane. researchgate.net |
| Pyrazole-thiazole hybrids | S. aureus, P. aeruginosa, E. coli | Moderate to good antibacterial activity. |
Elucidation of Anticancer Mechanisms
The anticancer potential of pyrazole derivatives is an area of intense investigation, with studies pointing towards their ability to interfere with various cellular processes essential for cancer cell growth and survival.
Inhibition of Specific Cellular Pathways (e.g., Topoisomerase, Tubulin Polymerization, MEK, VEGFR, HDACs, Pim 1-3)
Research on compounds structurally related to 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole has implicated the inhibition of several key cellular pathways in their anticancer effects.
Topoisomerase Inhibition: Certain pyrazole derivatives have been identified as inhibitors of topoisomerase I and/or II. nih.govresearchgate.net These enzymes are vital for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. nih.govresearchgate.net
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a well-established anticancer strategy. Some pyrazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. frontiersin.org
VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key regulator of this process. Several pyrazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby disrupting tumor angiogenesis. frontiersin.orgnoveltyjournals.comnih.gov
HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Novel pyrazole-based compounds have been designed as HDAC inhibitors, showing promise as anticancer agents. nih.govebi.ac.uknih.gov
Pim Kinase Inhibition: Pim kinases (Pim-1, -2, and -3) are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in promoting cell survival and proliferation. Although direct evidence for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is lacking, the development of pyrazole-based inhibitors for other kinases suggests that this could be a potential area of investigation. nih.gov
The anticancer mechanisms of pyrazole derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netfrontiersin.org The specific effects and the pathways involved can vary significantly depending on the substitution pattern of the pyrazole scaffold.
Table 2: Anticancer Mechanisms of Action for Selected Pyrazole Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action |
| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles | Breast, lung, colorectal | Topoisomerase I/II inhibition. researchgate.net |
| Pyrazole-based compounds | Triple-negative breast cancer | Inhibition of tubulin polymerization, apoptosis, cell cycle arrest. frontiersin.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | Various | VEGFR-2 inhibition. nih.gov |
| Thiol-based pyrazole-carboxamides | - | Histone deacetylase (HDAC) inhibition. ebi.ac.uknih.gov |
Interaction with DNA and Other Biomolecules
The interaction of pyrazole derivatives with DNA is a crucial area of investigation for understanding their anticancer potential. While direct studies on 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole's DNA binding are not extensively documented, research on structurally related pyrazole compounds provides significant insights. Deoxyribonucleic acid (DNA) is a primary intracellular target for many anticancer drugs. nih.gov The binding of small molecules to DNA can occur through intercalation, groove binding, or electrostatic interactions, potentially leading to the inhibition of DNA replication and transcription, and ultimately, cell death.
Studies on other substituted pyrazoles have demonstrated a propensity for DNA interaction. For instance, the fluorophore (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole (DSDP) has been shown to bind to the minor groove of calf thymus DNA (ctDNA). nih.gov This interaction is predominantly driven by hydrophobic forces and does not significantly alter the DNA's conformation. nih.gov Similarly, a series of novel N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives were investigated for their DNA binding properties, indicating that the pyrazole scaffold can be effectively targeted to this vital biomolecule. researchgate.net Molecular docking simulations often corroborate these experimental findings, illustrating favorable binding within the DNA grooves. nih.govresearchgate.net
These findings suggest that the 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole scaffold likely possesses the potential to interact with DNA, a characteristic that is fundamental to the mechanism of action for many chemotherapeutic agents.
SAR Studies in Anticancer Compound Development
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For pyrazole derivatives, SAR studies have been instrumental in identifying key structural features that enhance anticancer activity. usx.edu.cnnih.gov The pyrazole nucleus is considered a vital scaffold for developing novel anticancer agents. nih.govresearchgate.net
The substitution pattern on the phenyl ring attached to the pyrazole is critical for cytotoxicity. Research on arylpyrazole-linked benzimidazole (B57391) conjugates identified that substituents on the aryl ring significantly influence tubulin inhibition, a key mechanism for disrupting mitosis in cancer cells. usx.edu.cn For example, a 3,4,5-trimethoxy substitution on the phenyl ring is a hallmark feature for potent tubulin binding and anticancer activity. usx.edu.cn While this specific pattern is not present in 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, the principle that aromatic substitution dictates activity is well-established.
More specifically, the presence of a fluorine atom, particularly in the ortho position as seen in the subject compound, has been noted for its positive contribution to anticancer effects. In one study on pyrazole carboxamides, a compound featuring an ortho-fluorine group demonstrated potent antiproliferative activity and inhibition of the mitogen-activated protein kinase (MEK). nih.gov This suggests that the ortho-fluoro substitution in 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole could be a key contributor to its potential biological activity. The nitro group's electronic and steric properties would further modulate this activity, making the combined substitution pattern an area of interest for targeted cancer therapy research.
| Compound Feature | Observed Activity/Potency | Reference Compound(s) |
| Ortho-fluorine substitution | Potent antiproliferative activity and MEK inhibition | Pyrazole carboxamide derivative |
| 3,4,5-Trimethoxy substitution | Significant tubulin binding and anticancer activity | Arylpyrazole-linked benzimidazole conjugates |
| Pyrimidine-2(1H)-thione at C-4 | Enhanced potency against most cancer cell lines | 1,3,4-trisubstituted pyrazole derivative |
Anti-Inflammatory Action Pathways
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory drugs, most notably in the structure of the selective COX-2 inhibitor, Celecoxib. nih.govsciencescholar.us These compounds often exert their effects by modulating key inflammatory pathways. nih.gov The aberrant activation of transcription factors like nuclear factor kappa B (NF-κB) is a hallmark of inflammatory responses, making it a prime target for therapeutic intervention. nih.gov
Research has shown that novel pyrazole analogs can act as potent inhibitors of NF-κB transcriptional activity. nih.gov This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov By suppressing these key mediators, pyrazole derivatives can effectively control the inflammatory cascade. nih.gov Given the established role of the pyrazole core in anti-inflammatory drugs, it is plausible that 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole could engage in similar action pathways. nih.gov
Modulation of Inflammatory Mediators (e.g., Nitric Oxide, COX-2, iNOS)
A primary mechanism for the anti-inflammatory action of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net COX-2 is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. researchgate.net Many pyrazole-based compounds have been designed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. sciencescholar.us
In addition to COX-2, pyrazole derivatives can also modulate other inflammatory mediators. This includes the inhibition of inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide (NO), a molecule involved in inflammatory processes. The ability to modulate these mediators is a key aspect of the therapeutic potential of this class of compounds. nih.gov The specific substitution pattern of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, with its electron-withdrawing fluoro and nitro groups, would influence its inhibitory potency against these targets.
Enzyme and Receptor Interaction Studies
The biological activity of pyrazole derivatives is mediated through their interaction with specific enzymes and receptors. nih.govnih.gov Their ability to form various non-covalent interactions, including hydrogen bonds and π-stacking, allows them to bind effectively to the active sites of biological targets. nih.gov This has led to their investigation as inhibitors of a wide range of enzymes involved in various disease pathologies. nih.gov
Inhibition of Target Enzymes (e.g., MEK, VEGFR, HDACs, Carbonic Anhydrase)
Research has identified several key enzymes that are inhibited by pyrazole-containing compounds.
MEK Inhibition: As mentioned previously, a pyrazole carboxamide with an ortho-fluorine substituent was found to be a potent inhibitor of mitogen-activated protein kinase (MEK), an enzyme in the MAPK/ERK signaling pathway that is often dysregulated in cancer. nih.gov This finding is particularly relevant for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole due to the shared ortho-fluoro substitution. nih.gov
Carbonic Anhydrase Inhibition: Certain pyrazoline derivatives have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. nih.govsemanticscholar.org In a study of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides, the compound with a fluorine substituent was one of the most potent inhibitors against hCA I. nih.govsemanticscholar.org This highlights the potential for fluorine-substituted pyrazoles to act as carbonic anhydrase inhibitors, which are therapeutic targets for conditions like glaucoma and epilepsy.
| Enzyme Target | Inhibitory Activity of Related Pyrazoles | Potential Relevance |
| MEK | A pyrazole carboxamide with an ortho-fluorine was a potent inhibitor (IC50 = 91 nM). nih.gov | The ortho-fluoro group in the target compound suggests potential for MEK inhibition. |
| Carbonic Anhydrase (hCA I & II) | Fluorine-substituted pyrazolines showed potent inhibition (Ki in the nanomolar range). nih.govsemanticscholar.org | The fluorine substituent suggests possible activity against carbonic anhydrase isoenzymes. |
Other enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Histone Deacetylases (HDACs) are also known targets for different classes of pyrazole derivatives, further underscoring the scaffold's versatility in drug design. nih.gov The specific inhibitory profile of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole would require direct experimental validation but is anticipated to be influenced by its unique electronic and steric characteristics.
Molecular Docking and Binding Affinity Analyses with Target Proteins
Molecular docking simulations are crucial computational tools used to predict the binding orientation and affinity of a small molecule to a target protein. For pyrazole derivatives, these studies have elucidated potential mechanisms of action against various enzymes critical for pathogen survival and human disease progression.
DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Molecular docking studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent inhibitory activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov The binding model for one of the most potent compounds in this series revealed key interactions within the enzyme's active site. Hydrogen bonds were observed between the nitrogen atom on the pyrazole ring and the amino acid residue ARG144, as well as between the carbonyl oxygen and amino hydrogen with GLY85. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex and subsequent inhibition of the enzyme. Although this data is not for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole itself, the shared pyrazole core suggests a potential for similar binding modes.
Lanosterol 14 α-demethylase (LDM): LDM is a vital enzyme in the biosynthesis of ergosterol in fungi and is the primary target for azole antifungal drugs. nih.gov These drugs, which include molecules with imidazole (B134444) or triazole rings, function by having a nitrogen atom from the azole ring coordinate with the heme iron in the enzyme's active site. nih.gov The binding pocket of LDM also features hydrophobic side-chains and opportunities for water-mediated hydrogen bond networks that contribute to binding affinity. nih.gov Given that pyrazole is also an azole, it is plausible that 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole could interact with LDM, although specific docking studies are required to confirm this hypothesis.
KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. nih.gov Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) allows Nrf2 to accumulate and activate the transcription of cytoprotective genes, making Keap1-Nrf2 PPI inhibitors attractive therapeutic candidates for conditions involving oxidative stress. nih.govnih.gov While no specific studies on 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole were found, the general strategy of developing small molecule inhibitors for this pathway is an active area of research. nih.gov The efficacy of such inhibitors is often determined by their ability to disrupt the binding of Nrf2's DLG and ETGE motifs to the Kelch domain of Keap1. nih.gov
Table 1: Molecular Docking and Binding Affinity Data for Related Pyrazole Derivatives
| Compound/Derivative Class | Target Protein | Key Findings/Interactions |
|---|---|---|
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | S. aureus DNA Gyrase | IC₅₀ of 0.15 µg/mL. Hydrogen bonds with ARG144 and GLY85. nih.gov |
| Azole Antifungals (General) | Lanosterol 14 α-demethylase | Azole nitrogen coordinates with heme iron; additional hydrophobic and hydrogen bond interactions. nih.gov |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Alcohol dehydrogenase (5ADH) | Calculated binding affinities ranged from -8.8 to -9.3 kcal/mol. nih.gov |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Anti-inflammatory protein hydrolase (1RO6) | Calculated binding affinities ranged from -8.5 to -9.7 kcal/mol. nih.gov |
Receptor Binding Studies
The ability of a compound to bind to specific receptors can initiate or block cellular signaling pathways. For pyrazole derivatives, receptor binding is a key aspect of their biological activity. For instance, 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is noted to have the potential to bind to certain receptors, thereby altering signal transduction processes. The fluorophenyl group, in particular, is thought to influence the compound's binding affinity for receptors and enzymes. While detailed receptor binding studies for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole are not available, the presence of the fluorophenyl and nitrophenyl moieties suggests that it could engage in meaningful interactions with various biological receptors.
Antiviral Activity and Mechanisms
The pyrazole scaffold is a recurring motif in compounds with demonstrated antiviral properties. nih.gov Research into various pyrazole derivatives has revealed their potential to combat viral infections through different mechanisms.
A recent study highlighted the potential of 4-substituted pyrazole derivatives as potent antiviral agents against the Newcastle disease virus (NDV). nih.gov The antiviral efficacy was assessed by the inhibition of virus-induced haemagglutination, with some derivatives providing up to 100% protection. nih.gov Molecular docking simulations suggested that these compounds could target the immune receptor TLR4. nih.gov Another class of pyrazole-containing compounds, 1,3-diphenylpyrazole derivatives, also showed significant protection against NDV. nih.gov While there is no specific data on the antiviral activity of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, nor its potential to inhibit reverse transcriptase, the broad antiviral activity of the pyrazole class suggests this is a promising area for future investigation.
Table 2: Antiviral Activity of Related Pyrazole Derivatives
| Compound Class | Virus | Mechanism/Target (if known) | Efficacy |
|---|---|---|---|
| 4-substituted pyrazole derivatives (e.g., hydrazone 6) | Newcastle Disease Virus (NDV) | Target: TLR4 immune receptor | 100% protection nih.gov |
| 1,3-diphenylpyrazole derivatives | Newcastle Disease Virus (NDV) | Not specified | 95-100% protection nih.gov |
| 1,2,3-Triazole derivatives | Influenza A viruses (H1N1, H3N2) | Inhibition of hemagglutinin and neuraminidase | Varying degrees of affinity and inhibition mdpi.com |
Other Relevant Biological Activities
Beyond the specific interactions detailed above, the pyrazole chemical family is known for a variety of other biological effects, including antioxidant and antileishmanial activities.
Antioxidant Activity: Several studies have pointed to the antioxidant potential of pyrazole derivatives. nih.gov The mechanism is sometimes attributed to the hydrogen-donating ability of the NH proton on the pyrazole ring. nih.gov A series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives were evaluated computationally, and the docking results suggested they could possess good antioxidant properties. nih.gov The presence of electron-withdrawing groups, such as the nitro group in 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, could influence its electronic properties and potential as an antioxidant.
Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. nih.gov While there are no direct studies on the antileishmanial activity of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, other nitrogen-containing heterocyclic compounds are being actively investigated. For example, trifluoromethyl-substituted quinolones and their analogues have shown efficacy against Leishmania species. nih.gov Given the structural similarities and the broad bioactivity of pyrazoles, evaluating their potential against Leishmania parasites could be a worthwhile endeavor.
Table 3: Other Biological Activities of Related Compounds
| Compound/Derivative Class | Biological Activity | Key Findings |
|---|---|---|
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | Antioxidant | Showed excellent radical scavenging activity in DPPH, NO, and superoxide (B77818) assays. nih.gov |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Antioxidant (predicted) | Docking simulations suggested good antioxidant properties. nih.gov |
| 2-(trifluoromethyl)benzo[b] nih.govnaphthyridin-4(1H)-ones | Antileishmanial | Moderate efficacy against L. (L) mexicana promastigotes (IC₅₀: 9.65-14.76 µM). nih.gov |
| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives | Antileishmanial | Potential leishmanicidal effect against Leishmania mexicana promastigotes (IC₅₀ < 10 µM). nih.gov |
Applications in Materials Science and Technology
Organic Light-Emitting Diodes (OLEDs)
While direct studies on 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the broader class of pyrazole (B372694) and pyrazoline derivatives has shown considerable promise in this field. Specifically, 1,3,5-triaryl-2-pyrazolines are recognized as a significant class of nitrogen-containing fluorescent compounds that emit blue fluorescence with high quantum yields. nih.gov These compounds have been investigated for their role as hole-transporting materials and emitting materials in organic electroluminescent devices. nih.gov
The potential utility of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole in OLEDs can be inferred from its structural components. The pyrazole core provides a stable, electron-rich heterocyclic system. The presence of the fluorophenyl and nitrophenyl groups can modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing efficient charge-transporting and emissive layers in an OLED stack. The electron-withdrawing nature of the fluoro and nitro groups could enhance electron injection or transport, making it a candidate for electron-transporting or host materials. Further research would be needed to synthesize and characterize the electroluminescent properties of this specific compound to validate its suitability for OLED applications.
Fluorescent and Luminescent Probes
Pyrazole derivatives are a prominent scaffold in the design of fluorescent probes for bioimaging and chemical sensing due to their high synthetic versatility, good photostability, and strong fluorescence properties. researchgate.netnih.gov These probes are crucial for monitoring biological processes in real-time within living cells and tissues. nih.gov Pyrazoles have been successfully functionalized to detect various analytes, including metal cations. nih.gov For example, pyrazole-pyrazoline based probes have been developed for the highly selective and sensitive detection of Fe(III) ions through fluorescence quenching. pen2print.org
The structure of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole contains key features that are advantageous for a fluorescent probe. The pyrazole ring system often forms the core fluorophore. The nitrogen atoms of the pyrazole can act as binding sites for metal ions, and such coordination often leads to a change in the fluorescence emission (e.g., enhancement or quenching), enabling detection. nih.govpen2print.org The nitro group, being a strong electron-withdrawing group, can participate in photoinduced electron transfer (PET), a common mechanism in fluorescent probes where the fluorescence is initially "off" and turns "on" upon binding to the analyte. The presence of the fluorine atom can further tune the photophysical properties and enhance the probe's stability and biocompatibility. nih.gov
Table 1: Examples of Pyrazole-Based Fluorescent Probes and Their Characteristics
| Pyrazole Derivative Type | Target Analyte | Sensing Mechanism | Reference |
| Pyrazole-Pyrazoline | Fe³⁺ | Fluorescence quenching via electron transfer | pen2print.org |
| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Fluorescence enhancement by restricting E/Z isomerisation | researchgate.net |
| Pyrazole with Cyanine Moiety | Cyclooxygenase 2 (COX-2) | Near-infrared (NIR) fluorescence | researchgate.net |
| Pyrazole with Silyl Ether | Fluoride (B91410) Ions (F⁻) | Fluorescence shift and enhancement upon desilylation | nih.gov |
Organic Semiconductors
The development of novel organic semiconductors is essential for advancing flexible electronics, sensors, and photovoltaics. Pyrazole derivatives are being explored in this context due to their electronic properties and structural versatility. nih.gov The performance of an organic semiconductor is heavily dependent on its molecular structure, which influences molecular packing in the solid state and the energy levels (HOMO/LUMO) that govern charge injection and transport.
The introduction of fluorine atoms into organic semiconductor molecules is a well-established strategy to improve performance. Fluorination can lower both the HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection from high work-function electrodes. rsc.org Furthermore, fluorination can influence intermolecular interactions, such as π–π stacking, potentially leading to more ordered packing structures that enhance charge mobility. rsc.org Theoretical studies on fused thiophene (B33073) derivatives have shown that introducing electron-withdrawing fluorine atoms can decrease the HOMO-LUMO gap, which is beneficial for conductivity, and lead to larger transfer integrals, which boosts electron mobility. rsc.org
Given these principles, 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is a candidate for investigation as an n-type or ambipolar organic semiconductor. The combined electron-withdrawing strength of the fluoro and nitro substituents would significantly lower the LUMO level, favoring electron transport. Computational modeling, such as Density Functional Theory (DFT), would be a valuable first step to predict its frontier molecular orbital energies and potential for charge transport. nih.gov
Dye Chemistry
Azo dyes, which contain the R-N=N-R' functional group, represent the largest class of organic dyes used in various industries. nih.gov Pyrazole derivatives are highly valuable precursors in the synthesis of heterocyclic azo dyes. nih.govmdpi.com The 4-position of the pyrazole ring is highly reactive and readily undergoes coupling reactions with diazonium salts to produce vividly colored 4-arylazo derivatives. pen2print.org These pyrazole azo dyes have found applications as colorants for synthetic fibers and as chromogenic reagents. pen2print.orgnih.govdntb.gov.uanih.gov
The synthesis of azo dyes is typically a two-step process involving the creation of a diazonium salt from an aromatic amine, followed by its coupling with a suitable aromatic compound. unb.ca The compound 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole could serve in dye synthesis in two primary ways. First, if the nitrophenyl group were reduced to an aminophenyl group, the resulting amine, 2-amino-3-fluorophenyl-1H-pyrazole, could be diazotized and coupled with other aromatic systems to form a new class of azo dyes. The fluoro-substituent would likely influence the final color and properties of the dye.
Second, the pyrazole ring itself can act as the coupling component. The electron-withdrawing nature of the attached 3-fluoro-2-nitrophenyl group would influence the reactivity of the pyrazole ring and the spectral properties of the resulting dye. The absorption bands of such dyes are influenced by charge-transfer interactions, which are sensitive to the nature and position of substituents on the phenyl ring. pen2print.org Electron-withdrawing groups like the nitro group can significantly affect the color of the final dye. pen2print.org
Potential as Ligands in Coordination Chemistry
The field of coordination chemistry extensively utilizes pyrazole-based ligands to construct metal complexes with diverse structures and interesting properties, including catalytic and biological activity. pen2print.orgresearchgate.netnih.govresearchgate.net Pyrazole and its derivatives can coordinate to metal ions in various modes, most commonly acting as neutral monodentate ligands through the sp²-hybridized nitrogen atom of the ring. researchgate.net
The compound 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is a promising candidate as a ligand. The pyrazole ring provides the primary coordination site. The electronic properties of this ligand are heavily modulated by the 3-fluoro-2-nitrophenyl substituent. The strong electron-withdrawing character of both the nitro and fluoro groups would decrease the electron density on the pyrazole ring, making it a weaker electron donor (a less basic ligand) compared to unsubstituted phenylpyrazole. This modification can influence the stability and electronic structure of the resulting metal complexes. For instance, in palladium complexes derived from nitrophenylpyrazoles, the pyrazole ring can accept charge density from the metal's d-orbitals into its π* orbitals, creating a strong metal-ligand bond. mdpi.com This back-bonding interaction is crucial for applications in catalysis. mdpi.com The synthesis of metal complexes with 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole could lead to novel materials with unique catalytic, magnetic, or optical properties. nih.govnih.gov
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
While classical methods for pyrazole (B372694) synthesis, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, are well-established, future research should focus on developing more efficient, regioselective, and sustainable synthetic pathways for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole. nih.gov
Key areas for development include:
One-Pot Reactions: Designing multi-component reactions that allow for the synthesis of complex pyrazole derivatives from simple, readily available starting materials in a single step, improving efficiency and reducing waste. nih.gov
Catalyst Innovation: Exploring the use of novel catalysts, such as nano-ZnO, to facilitate synthesis under milder, more environmentally friendly conditions, potentially leading to higher yields and shorter reaction times. mdpi.com
Regiocontrolled Synthesis: Developing methods that offer precise control over the substitution pattern on the pyrazole ring. For instance, the choice of hydrazine (B178648) salt versus free hydrazine has been shown to selectively yield different regioisomers, a technique that could be adapted for this compound. acs.org
Flow Chemistry: Implementing continuous flow reactors for the industrial-scale production of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, which can enhance safety, scalability, and product purity.
Advanced Computational Modeling for Structure-Activity Prediction
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, advanced computational modeling can provide deep insights into its structure-activity relationships (SAR).
Future research should leverage the following computational approaches:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models to predict the biological activity of novel derivatives. nih.gov These models correlate physicochemical properties with activity, helping to rationalize the mechanism of action and design more potent compounds. nih.gov
Machine Learning: Employing machine learning algorithms, such as random forest regressors, trained on large datasets of pyrazole derivatives to predict inhibitory potencies (e.g., pIC50 values) with high accuracy. nih.govmdpi.com This approach can significantly speed up the virtual screening of potential drug candidates. nih.govmdpi.com
Molecular Docking: Using molecular docking simulations to predict the binding interactions of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole with various biological targets. This can help identify the most promising derivatives for synthesis and biological testing. researchgate.net
| Computational Technique | Application in Future Research | Potential Outcome |
| 2D-QSAR | Correlate 2D structural features with biological activity. | Predict activity of new derivatives; reduce unnecessary animal testing. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Analyze the 3D steric and electronic field requirements for optimal activity. | Guide the design of compounds with improved binding affinity and selectivity. researchgate.net |
| Machine Learning (e.g., Random Forest) | Predict biological activity (pIC50) from molecular descriptors for large compound libraries. | Accelerate hit identification and lead optimization in drug discovery. mdpi.com |
| Molecular Docking | Simulate binding modes and interactions with specific protein targets. | Identify key interactions and prioritize compounds for synthesis. researchgate.net |
Exploration of New Biological Targets and Mechanisms
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions. tandfonline.com Derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govglobalresearchonline.netmdpi.com
Future research on 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole should aim to:
Identify Novel Kinase Inhibitors: Many pyrazole-containing drugs are kinase inhibitors. tandfonline.com Screening this compound against a panel of kinases could uncover new targets for cancer therapy. Research has shown pyrazole derivatives can inhibit kinases like EGFR, VEGFR-2, and PI3K. mdpi.com
Investigate Apoptosis Induction: Studies on similar pyrazole derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, affect the cell cycle, and increase reactive oxygen species (ROS). nih.gov Investigating these mechanisms for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole could validate its potential as an anticancer agent.
Explore Antimicrobial Potential: Aniline-derived pyrazole compounds have been reported as potent antibacterial agents. tandfonline.com The specific electronic nature of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole makes it a candidate for development as a novel antimicrobial agent against resistant strains.
| Potential Biological Target | Therapeutic Area | Rationale |
| Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Oncology | Pyrazole is a common scaffold in successful kinase inhibitor drugs. tandfonline.commdpi.com |
| PI3 Kinase | Oncology | Pyrazole derivatives have shown potent inhibition of PI3K in breast cancer cells. mdpi.com |
| Tubulin | Oncology | The pyrazole structure can be modified to interact with tubulin, a key target in cancer chemotherapy. mdpi.com |
| Bacterial Enzymes | Infectious Diseases | Aniline-derived pyrazoles have demonstrated activity against drug-resistant bacteria. tandfonline.com |
Design of Next-Generation Functional Materials
Beyond medicine, pyrazole derivatives have applications in materials science, including as dyes and fluorescent substances. globalresearchonline.net The unique combination of an electron-donating pyrazole ring and an electron-withdrawing nitro-fluorophenyl group in 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole suggests its potential use in advanced functional materials.
Opportunities for research include:
Organic Electronics: Investigating the photophysical and electronic properties of the compound for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in organic field-effect transistors (OFETs).
Chemical Sensors: Functionalizing the pyrazole core to create chemosensors. The electronic properties of the molecule could be modulated upon binding to specific analytes, leading to a detectable optical or electronic signal.
Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer characteristics, suggested by its structure, make it a candidate for NLO materials, which have applications in telecommunications and optical computing.
Integration of Green Chemistry Principles in Synthesis
Future synthetic strategies for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole must incorporate the principles of green chemistry to ensure sustainability and reduce environmental impact.
Key green chemistry approaches to be explored are:
Mechanochemistry: Utilizing solvent-free or low-solvent synthesis methods, such as manual grinding or vortex mixing, which can lead to high yields, reduced waste, and lower energy consumption. researchgate.net
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy usage compared to conventional heating. mdpi.com
| Green Chemistry Principle | Application to Synthesis | Benefit |
| Mechanochemistry | Solvent-free synthesis via manual grinding or ball milling. researchgate.net | Reduces solvent waste, lowers energy consumption, and can improve reaction rates. |
| Catalysis | Use of reusable, non-toxic catalysts like nano-ZnO. mdpi.com | Increases reaction efficiency and minimizes hazardous waste. |
| Alternative Energy Sources | Microwave-assisted synthesis. mdpi.com | Drastically reduces reaction times and energy input. |
| Atom Economy | Designing one-pot, multi-component reactions. nih.gov | Maximizes efficiency and minimizes the formation of by-products. |
Q & A
Basic: What synthetic strategies are effective for preparing 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, and how do reaction parameters (e.g., solvent, temperature) impact regioselectivity?
The synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors or nucleophilic aromatic substitution on pre-functionalized aryl halides. For example:
- Step 1 : Introduce the nitro group via nitration of a fluorophenyl precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts .
- Step 2 : Couple the nitro-fluorophenyl intermediate with a pyrazole core using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis .
- Key parameters : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while temperatures >100°C may degrade nitro groups. Regioselectivity is influenced by steric hindrance from the fluorine substituent at the 3-position .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound, and how are spectral contradictions resolved?
- NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for meta-fluoro groups), while ¹H NMR resolves pyrazole proton splitting patterns (e.g., doublets for H-4/H-5). Discrepancies in integration ratios may arise from tautomerism; use variable-temperature NMR to confirm dynamic equilibria .
- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺, with fragmentation patterns distinguishing nitro (-NO₂) and fluoro (-F) groups. Contradictions in isotopic peaks (e.g., ¹⁸O in nitro groups) require careful baseline correction .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Co-elution of nitro-containing byproducts can be mitigated using gradient elution (ACN/water + 0.1% TFA) .
Advanced: How do crystallographic techniques (e.g., single-crystal XRD) resolve structural ambiguities in fluorinated pyrazoles, and what are the limitations of SHELX refinement?
- XRD workflow : Grow crystals via slow evaporation (solvent: DCM/hexane). Collect data at low temperature (100 K) to reduce thermal motion artifacts. Fluorine atoms exhibit high electron density, enabling precise localization .
- SHELX refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling. Challenges include:
- Limitations : SHELX struggles with severe disorder or low-resolution data (<1.0 Å). Complementary DFT calculations (e.g., Gaussian) can validate bond lengths/angles .
Advanced: How do electronic effects of the 3-fluoro-2-nitrophenyl group influence reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
- Electron-withdrawing effects : The -NO₂ group deactivates the aryl ring, reducing oxidative addition efficiency in Pd-catalyzed reactions. Use electron-rich ligands (e.g., SPhos) to enhance catalytic turnover .
- Ortho-fluorine directive effect : The fluorine atom at C-3 directs coupling to the para position (C-4) via steric and electronic effects. This is confirmed by X-ray studies of Pd intermediates .
- Competing pathways : Nitro group reduction (to -NH₂) may occur under H₂ or with Pd/C; mitigate by using inert atmospheres and low hydrogen pressure .
Advanced: What computational approaches predict the biological activity of nitroaryl-pyrazoles, and how do substituent variations alter target binding?
- Docking studies : Use AutoDock Vina or Glide to model interactions with enzymes (e.g., COX-2, kinases). The nitro group forms H-bonds with Arg120 in COX-2, while fluorine enhances hydrophobic contacts .
- QSAR models : Hammett σ values for -F (-0.34) and -NO₂ (+1.24) correlate with bioactivity trends. Meta-fluoro substitution improves logP (2.1 vs. 1.8 for non-fluorinated analogs), enhancing membrane permeability .
- Limitations : DFT calculations underestimate solvation effects; MD simulations (AMBER) are needed to assess dynamic binding .
Advanced: How can contradictory biological assay results (e.g., IC₅₀ variability) be rationalized for this compound?
- Assay conditions : Variations in buffer pH (7.4 vs. 6.5) alter protonation states of the pyrazole N-atoms, affecting binding affinity. Confirm using potentiometric titration .
- Metabolic stability : Microsomal studies (e.g., human liver microsomes) reveal CYP450-mediated nitro reduction. Co-administer CYP inhibitors (e.g., 1-aminobenzotriazole) to stabilize IC₅₀ values .
- Cell-line specificity : Activity against HeLa vs. HEK293 may stem from differential expression of ABC transporters; perform efflux assays with verapamil .
Advanced: What strategies mitigate thermal degradation during DSC/TGA analysis of nitro-containing pyrazoles?
- DSC protocols : Use hermetic pans with N₂ purge (50 mL/min). Onset decomposition temperatures (T₀) for nitro-pyrazoles range 180–220°C. Exothermic peaks >200°C indicate nitro group decomposition .
- TGA-MS coupling : Identify gaseous byproducts (e.g., NO₂, HF) via evolved gas analysis. Decomposition pathways are confirmed by matching MS fragments to predicted intermediates .
- Stabilizers : Co-crystallization with inert matrices (e.g., silica) increases thermal stability by 20–30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
